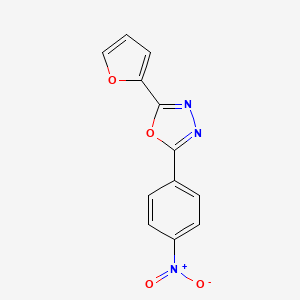

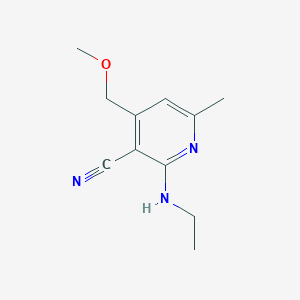

![molecular formula C19H31N5O2 B5506285 2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)

2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diazaspiro undecanes, including compounds structurally related to 2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one, often involves key steps like Michael addition and cyclization reactions. For example, an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor has been described as a pivotal step in the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the versatility in introducing various substituents (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like 2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one is characterized by the presence of a diazaspiro framework which often adopts specific conformations due to its cyclic nature. Crystallographic studies, for instance, have revealed detailed insights into the spatial arrangement and intermolecular interactions within similar structures, highlighting the significance of non-bonded interactions in determining the overall molecular conformation and packing in the lattice (Zhou et al., 2001).

Chemical Reactions and Properties

Diazaspiro undecanes undergo various chemical reactions, reflecting their reactive centers, such as the nitrogen atoms and the spirocyclic junctions. These reactions can include nucleophilic substitutions, cycloadditions, and electrophilic additions, among others, allowing for the functionalization and transformation of the core structure into derivatives with varied chemical properties.

Physical Properties Analysis

The physical properties of diazaspiro undecanes, like solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. For example, the crystal structure analysis of a related compound, (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, revealed a non-planar 1,3-dioxane ring adopting a chair conformation, which is a common feature contributing to the stability and physical characteristics of spirocyclic compounds (Yuan et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Divergent Synthesis of Diazaspirocycles : Research highlights efficient synthesis routes for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, demonstrating the versatility of Michael addition reactions in producing a range of substituents, including butyl and phenyl groups. This process showcases the compound's relevance in constructing complex molecular architectures, potentially applicable in materials science and pharmaceuticals (Hanbiao Yang et al., 2008).

Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles : Another study focuses on the synthesis of diazaspiro[5.5]undecane derivatives through a double Michael addition reaction. This catalyst-free approach highlights the compound's potential in the rapid and efficient creation of complex spirocyclic structures, offering insights into the development of new materials and bioactive molecules (K. Aggarwal et al., 2014).

Potential Applications in Drug Discovery

Solid-Phase Synthesis of Diazaspirocycles : The microwave-assisted solid-phase synthesis of diazaspirocycles, using a unique resin linker, presents a novel method for creating heterocycles under mild conditions. This technique could significantly impact the discovery and optimization of pharmaceuticals by facilitating the rapid generation of compound libraries for screening (Calum Macleod et al., 2006).

Synthesis and Biological Activity : Research into the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base-promoted double Michael addition offers a pathway to nitrogen-containing spiro-heterocycles. These compounds are noted for their broad range of pharmaceutical and biological activities, suggesting potential applications in the development of new therapeutic agents (M. Islam et al., 2017).

Eigenschaften

IUPAC Name |

2-butyl-8-[3-(4-methyl-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O2/c1-3-4-11-23-13-19(10-8-18(23)26)9-5-12-24(14-19)17(25)7-6-16-21-20-15-22(16)2/h15H,3-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCZHLZGEJAJCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC2(CCCN(C2)C(=O)CCC3=NN=CN3C)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)

![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)

![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)

![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)

![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)